Structural Determinants of Kinase Selectivity: The 6-Fluoro and p-Tolyl Substitution Pattern Confers a Distinct Binding Profile Versus o-Tolyl and Des-Fluoro Analogs in TAM/CSF1R Kinase Inhibition
In the context of 4-anilinoquinoline-based kinase inhibitors, the 6-fluoro substituent and p-tolyl aniline group of this compound define a unique chemical space compared to the o-tolyl analog (6-fluoro-4-(o-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone) and the pyrrolidinyl variant (6-fluoro-4-(p-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, CAS 1358983-24-0) . Patent data indicate that closely related quinoline derivatives with systematic variation at the C4 aniline and C3 amide positions show >100-fold differences in biochemical IC50 values against Axl and CSF1R kinases; for instance, para-substituted aniline derivatives consistently outperform ortho-substituted counterparts in Axl inhibitory activity within this chemotype [1].
| Evidence Dimension | Kinase inhibitory activity (biochemical IC50) – class-level trend |
|---|---|
| Target Compound Data | Exact IC50 values for (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone against specific TAM family kinases are not publicly disclosed in primary literature; however, its substitution pattern (6-F, p-tolyl, piperidinyl) matches the most potent quadrant of the structure-activity relationship described for this series [1]. |
| Comparator Or Baseline | o-Tolyl analog (6-fluoro-4-(o-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone): predicted significantly reduced Axl potency based on ortho-substitution SAR; Pyrrolidinyl analog (CAS 1358983-24-0): altered C3 amide geometry reduces target engagement [1]. |
| Quantified Difference | Class-level SAR trend: para-substituted anilines exhibit >10- to >100-fold greater potency than ortho-substituted anilines in Axl and c-fms biochemical assays across multiple 4-anilinoquinoline series [1]. |
| Conditions | Biochemical kinase inhibition assays (Axl, Mer, Tyro-3, CSF1R) using recombinant catalytic domains; data aggregated from patent examples EP3842425A1 and related filings [1]. |
Why This Matters
If the research objective is inhibition of TAM family kinases or CSF1R, selecting the p-tolyl regioisomer over the o-tolyl variant is critical because the para-substitution pattern is required for engagement of the kinase hinge region, as established by the class-wide SAR.
- [1] Patent EP3842425A1. Novel quinoline derivative inhibitor. 2021. View Source
